
1-(Chlorodifluoromethoxy)-3-fluorobenzene
Overview
Description
1-(Chlorodifluoromethoxy)-3-fluorobenzene is a useful research compound. Its molecular formula is C7H4ClF3O and its molecular weight is 196.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave Spectrum Analysis
1-Chloro-3-fluorobenzene's microwave spectrum was reinvestigated using a molecular beam Fourier transform microwave spectrometer. This study provided detailed insights into its rotational and quartic centrifugal distortion constants and the components of its nuclear quadrupole coupling tensor (Onda et al., 1994).
Electrochemical Fluorination Studies
Research into the electrochemical fluorination of aromatic compounds, including derivatives of chlorobenzene and fluorobenzene, has been conducted. These studies are crucial in understanding the mechanisms and potential applications of these compounds in various chemical processes (Horio et al., 1996); (Momota et al., 1998).
Cross-Coupling Reactions with Grignard Reagents
Studies have shown that fluorobenzenes with directing groups such as hydroxy, hydroxymethyl, and ammo can undergo ortho-selective cross-coupling with Grignard reagents. This is a significant finding in the field of organometallic chemistry (Manabe & Ishikawa, 2008).
Investigation of C−H···F Interactions in Crystal Structures
Research into the C−H···F−C interactions in crystalline fluorobenzenes has provided valuable information about the weak acceptor capabilities of the C−F group, which is crucial in the field of crystallography and molecular structure analysis (Thalladi et al., 1998).
Chemoselectivity in Cobalt-Catalyzed Carbonylation
The cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro, and chloro, fluorobenzenes has been described, highlighting the chemoselectivity of the reaction. This study contributes to the development of methods for the synthesis of fluorinated benzoic acids (Boyarskiy et al., 2010).
Use in Organometallic Chemistry and Catalysis
Fluorobenzenes like fluorobenzene and 1,2-difluorobenzene are increasingly recognized as versatile solvents for conducting organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents' influence on metal center binding and their role in C-H and C-F bond activation reactions are of significant interest (Pike et al., 2017).
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-7(10,11)12-6-3-1-2-5(9)4-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHBSZXFFSTVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3104352.png)
![[(2S)-1-bromopropan-2-yl]benzene](/img/structure/B3104357.png)
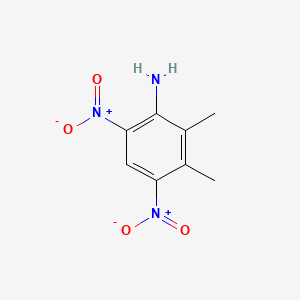
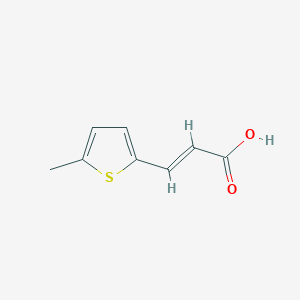

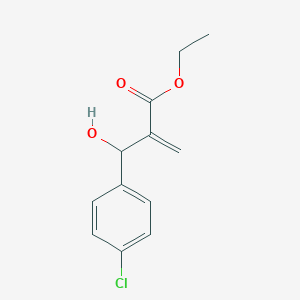
![5-Fluorobenzo[d][1,3]dioxole](/img/structure/B3104402.png)
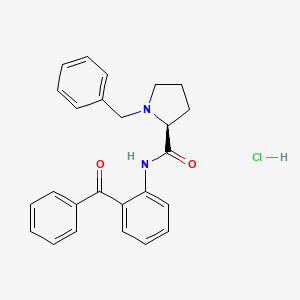
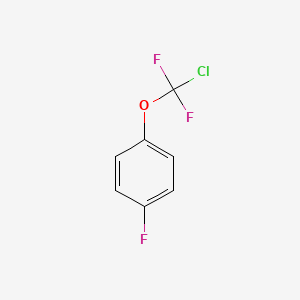



![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)
